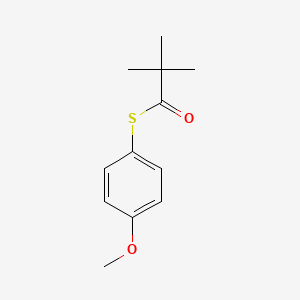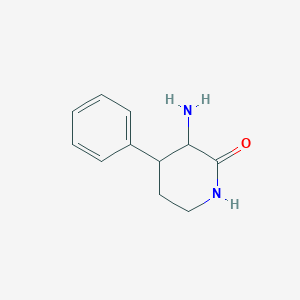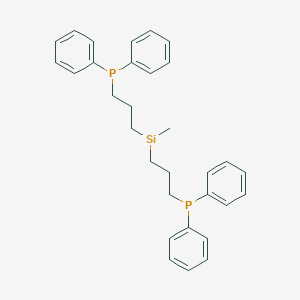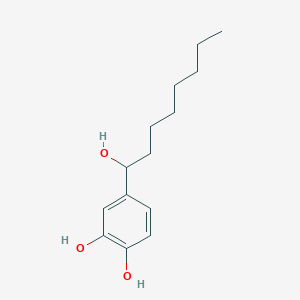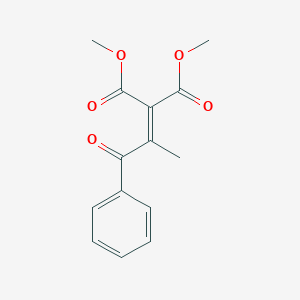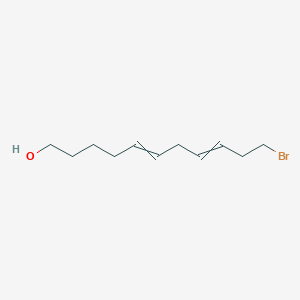
11-Bromoundeca-5,8-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromoundeca-5,8-dien-1-ol is an organic compound with the molecular formula C11H19BrO. It is a brominated alcohol with a double bond at the 5th and 8th positions of the undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Bromoundeca-5,8-dien-1-ol typically involves the bromination of undecadien-1-ol. One common method is the addition of bromine to the double bonds of undecadien-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the addition and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow bromination processes. These methods ensure consistent quality and yield by maintaining precise control over reaction conditions, including temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
11-Bromoundeca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of 11-bromoundeca-5,8-dienal or 11-bromoundeca-5,8-dienoic acid.
Reduction: Formation of undec-5,8-dien-1-ol.
Substitution: Formation of compounds like 11-azidoundeca-5,8-dien-1-ol or 11-thiocyanatoundeca-5,8-dien-1-ol.
Scientific Research Applications
11-Bromoundeca-5,8-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Bromoundeca-5,8-dien-1-ol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups allow it to participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The specific pathways and targets depend on the context of its application, such as its role as an intermediate in organic synthesis or its biological activity .
Comparison with Similar Compounds
Similar Compounds
11-Chloroundeca-5,8-dien-1-ol: Similar structure but with a chlorine atom instead of bromine.
11-Iodoundeca-5,8-dien-1-ol: Similar structure but with an iodine atom instead of bromine.
Undeca-5,8-dien-1-ol: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
11-Bromoundeca-5,8-dien-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom makes it more suitable for specific substitution reactions and applications in organic synthesis .
Properties
CAS No. |
125010-73-3 |
|---|---|
Molecular Formula |
C11H19BrO |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
11-bromoundeca-5,8-dien-1-ol |
InChI |
InChI=1S/C11H19BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1,3-4,6,13H,2,5,7-11H2 |
InChI Key |
KLWKEOCPNWYUHS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC=CCC=CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


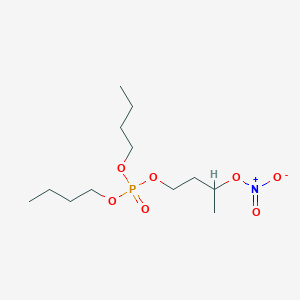
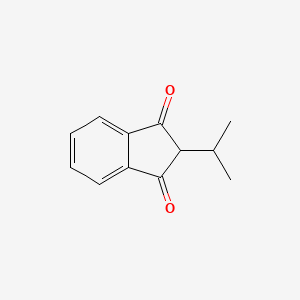
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
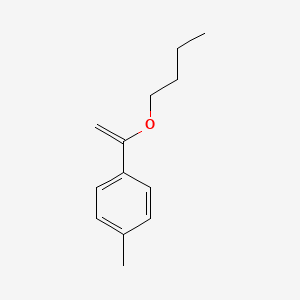
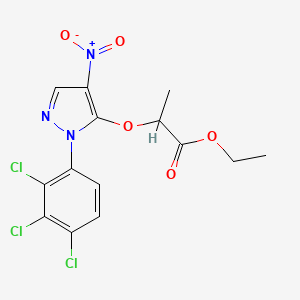
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
